molecular formula C22H24N2O3 B11330537 4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11330537
M. Wt: 364.4 g/mol
InChI Key: RRZSRSMYPKMYQJ-UHFFFAOYSA-N
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Description

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and a benzamide moiety, which is an amide derivative of benzoic acid. The presence of propoxy groups in the structure enhances its lipophilicity, potentially affecting its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of 8-propoxyquinoline: This can be synthesized by reacting 8-hydroxyquinoline with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-propoxybenzoic acid: This can be synthesized by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base.

    Amidation Reaction: The final step involves the condensation of 8-propoxyquinoline with 4-propoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form this compound.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the propoxy groups, which may affect its solubility and biological activity.

    4-methoxy-N-(quinolin-8-yl)benzamide: Contains a methoxy group instead of a propoxy group, potentially altering its lipophilicity and reactivity.

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Features a quinazoline ring instead of a quinoline ring, which may result in different biological activities.

Uniqueness

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of propoxy groups, which enhance its lipophilicity and may improve its ability to penetrate biological membranes. This structural feature can potentially lead to improved bioavailability and efficacy in therapeutic applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-14-26-17-9-7-16(8-10-17)22(25)24-19-11-12-20(27-15-4-2)21-18(19)6-5-13-23-21/h5-13H,3-4,14-15H2,1-2H3,(H,24,25)

InChI Key

RRZSRSMYPKMYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCCC

Origin of Product

United States

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